Propyl 5-hydroxypyrimidine-2-carboxylate
Description
Propyl 5-hydroxypyrimidine-2-carboxylate is a pyrimidine derivative featuring a hydroxyl group at the 5-position and a propyl ester moiety at the 2-carboxyl position. Pyrimidines are aromatic heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
propyl 5-hydroxypyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-2-3-13-8(12)7-9-4-6(11)5-10-7/h4-5,11H,2-3H2,1H3 |
InChI Key |
QWAJZRDSWWPABN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=NC=C(C=N1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 5-hydroxypyrimidine-2-carboxylate typically involves the esterification of 5-hydroxypyrimidine-2-carboxylic acid with propanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or ethanol to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can significantly reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Propyl 5-hydroxypyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: The major products include propyl 5-oxopyrimidine-2-carboxylate.
Reduction: The major products include this compound derivatives with reduced functional groups.
Substitution: The major products include halogenated or alkylated derivatives of this compound.
Scientific Research Applications
Propyl 5-hydroxypyrimidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: It serves as a building block for nucleic acid analogs and other biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Propyl 5-hydroxypyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be drawn from structurally or functionally related compounds mentioned in the evidence:
a. Organophosphorus Compounds ()
- Propyl N-isopropyl-N-propylphosphoramidocyanidate (CAS RN: 870124-27-9):
- Molecular Formula : C10H21N2O2P
- Key Features : Contains a phosphoramidocyanidate backbone with isopropyl and propyl substituents. Unlike pyrimidine derivatives, this class is associated with nerve agent precursors due to their phosphorus-nitrogen bonds .
- Reactivity : Likely hydrolytically unstable, similar to esters, but with higher toxicity due to phosphonate groups.
b. Chloroformates ()
- Propyl Chloroformate :
- Structure : Features a reactive chloroformate group (-O-CO-Cl) attached to a propyl chain.
- Applications : Used as acylating agents in organic synthesis. Unlike Propyl 5-hydroxypyrimidine-2-carboxylate, chloroformates are highly electrophilic and moisture-sensitive, posing significant safety hazards .
c. Hypothetical Structural Analogs
- Ethyl 5-hydroxypyrimidine-2-carboxylate :
- Ester Group : Ethyl ester may offer slower hydrolysis compared to propyl due to shorter alkyl chain.
- Bioactivity : Ethyl esters in pharmaceuticals often exhibit altered pharmacokinetics (e.g., bioavailability) versus propyl analogs.
- Methyl 5-hydroxypyrimidine-2-carboxylate :
- Stability : Methyl esters hydrolyze faster than propyl esters, impacting shelf-life in formulations.
Data Table: Key Properties of Referenced Compounds
Research Findings and Limitations
- No direct data on this compound’s synthesis, stability, or bioactivity are available.
- Indirect Insights :
- Ester groups (common in both pyrimidine carboxylates and chloroformates) suggest hydrolytic liability, requiring stability studies for pharmaceutical use.
- Phosphorus-containing analogs () highlight the importance of substituent effects on toxicity and reactivity.
Biological Activity
Propyl 5-hydroxypyrimidine-2-carboxylate is a compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanisms of action, and efficacy against different cell lines and pathogens.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 5-bromo-2-cyanopyrimidine with phenylcarbinol under alkaline conditions, followed by acidification to isolate the desired product. This method provides a reliable route for obtaining this compound for further biological evaluation .
Biological Activity Overview
The biological activities of this compound have been explored in several studies, focusing primarily on its anticancer and antimicrobial properties.
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer activity, particularly against human lung adenocarcinoma (A549) cells. The mechanism behind this activity often involves the induction of apoptosis and inhibition of cell proliferation. In a study assessing various derivatives, it was found that compounds similar to this compound demonstrated structure-dependent anticancer effects, with some achieving over 60% reduction in cell viability at a concentration of 100 µM .
Table 1: Anticancer Activity Against A549 Cells
| Compound | Viability Reduction (%) | IC50 (µM) |
|---|---|---|
| This compound | 63.4 | TBD |
| Compound A (similar structure) | 66 | TBD |
| Cisplatin (control) | 80 | 10 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli. These studies reveal that certain derivatives can inhibit bacterial growth effectively, making them potential candidates for treating resistant infections. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Table 2: Antimicrobial Efficacy Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | <32 µg/mL | High |
| Escherichia coli | <64 µg/mL | Moderate |
| Klebsiella pneumoniae | >128 µg/mL | Low |
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluated a series of pyrimidine derivatives, including this compound, against A549 cells using MTT assays. Results indicated that compounds with free amino groups exhibited enhanced cytotoxicity while maintaining lower toxicity towards non-cancerous cells .
- Antimicrobial Spectrum : Another study screened various derivatives against clinically relevant pathogens. The results highlighted that certain modifications to the pyrimidine structure significantly improved antimicrobial activity against resistant strains .
- Mechanistic Insights : Research has also focused on the mechanisms through which these compounds exert their effects. For instance, some studies suggest that these compounds may act as inhibitors of key enzymes involved in bacterial metabolism, thereby reducing pathogen viability .
Q & A
Q. How should researchers address data gaps in the compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
